BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Nickel-
Cobalt Thin Film Deposition by Sputtering

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nickel-cobalt

Cat. No.: B8461503
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These application notes provide a detailed, step-by-step guide for the deposition of nickel-
cobalt (Ni-Co) alloy thin films using the magnetron sputtering technique. This document
outlines the necessary equipment, experimental protocols, and characterization methods to
achieve high-quality films with tailored properties for a variety of applications, including
magnetic storage media, sensors, and catalysis.

Introduction to Ni-Co Thin Film Deposition by
Sputtering

Magnetron sputtering is a physical vapor deposition (PVD) technique that is highly effective for
producing uniform and adhesive thin films with precise control over composition and thickness.
[1][2] In this process, a target material (in this case, nickel and cobalt) is bombarded with
energetic ions from a plasma, causing atoms to be ejected or "sputtered” from the target
surface. These sputtered atoms then travel through a vacuum chamber and deposit onto a
substrate, forming a thin film.[1][3]

Co-sputtering of nickel and cobalt allows for the fabrication of alloy thin films with magnetic and
electrical properties that can be tuned by adjusting the relative deposition rates of the two
materials. This is typically achieved by independently controlling the power supplied to the
individual nickel and cobalt sputtering targets.
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Experimental Apparatus and Materials

A standard magnetron sputtering system is required for the deposition of Ni-Co thin films. The

key components include:

Vacuum Chamber: A high-vacuum or ultra-high-vacuum (UHV) chamber capable of reaching
a base pressure in the range of 10~ to 10~2 Torr.[2]

Sputtering Sources (Magnetrons): At least two magnetrons, one for the nickel target and one
for the cobalt target. These can be powered by Direct Current (DC) or Radio Frequency (RF)
power supplies. For conductive targets like Ni and Co, DC magnetron sputtering is often
preferred due to its higher deposition rates.[2]

Power Supplies: Independent DC or RF power supplies for each magnetron to allow for
precise control over the sputtering rate of each material.

Targets: High-purity nickel and cobalt sputtering targets (typically 99.95% or higher).

Substrate Holder: A mechanism to hold the substrate in place, often with the capability for
rotation to improve film uniformity and heating to control substrate temperature.

Gas Inlet System: A mass flow controller to precisely regulate the flow of inert sputtering gas
(typically Argon).

Vacuum Pumping System: A combination of roughing pumps (e.g., rotary vane pump) and
high-vacuum pumps (e.g., turbomolecular or cryogenic pump).

Substrates: The choice of substrate will depend on the intended application. Common
substrates include silicon wafers, glass slides, and flexible polymers.

Process Control System: Software and hardware for monitoring and controlling deposition
parameters such as pressure, power, gas flow, and substrate temperature.

Experimental Workflow

The following diagram illustrates the general workflow for the deposition of Ni-Co thin films via

co-sputtering.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.nikalyte.com/a-practical-guide-to-magnetron-based-thin-film-deposition/
https://www.nikalyte.com/a-practical-guide-to-magnetron-based-thin-film-deposition/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Preparation

Substrate Cleaning

l

Target Installation

Depositi% Process

Pump Down to Base Pressure

;

Introduce Sputtering Gas (Ar)

l

Plasma Ignition

;

Pre-sputtering Targets

;

Co-sputter Ni and Co

Post-D%osition

Cool Down and Vent

;

Film Characterization

;

Optional: Annealing

Click to download full resolution via product page

Caption: Experimental workflow for Ni-Co thin film deposition by sputtering.
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Detailed Experimental Protocol

This protocol provides a step-by-step guide for the deposition of Ni-Co thin films. The specific
parameters should be optimized based on the desired film properties and the specific
sputtering system being used.

Step 1: Substrate Preparation

e Thoroughly clean the substrates to remove any organic and inorganic contaminants. A
typical cleaning procedure for silicon wafers involves sequential ultrasonic cleaning in
acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun.

» For enhanced adhesion, a final in-situ plasma etch of the substrate can be performed within
the sputtering chamber prior to deposition.[4]

Step 2: System Preparation

e Securely mount the high-purity nickel and cobalt targets onto their respective magnetrons.
e Load the cleaned substrates onto the substrate holder in the vacuum chamber.

e Ensure the chamber is properly sealed.

Step 3: Pumping Down to Base Pressure

o Evacuate the chamber to a base pressure of at least 10~¢ Torr to minimize the presence of
residual gases that could contaminate the film.[2]

Step 4: Deposition Process

« Introduce high-purity argon (Ar) gas into the chamber using the mass flow controller to reach
the desired working pressure. A typical working pressure range for sputtering is 1 to 20
mTorr.

¢ Set the substrate temperature, if required. The temperature can influence the film's
crystallinity and microstructure.

o Apply power to the Ni and Co targets to ignite the plasma.
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e Pre-sputter the targets for 5-10 minutes with the substrate shutter closed. This step removes
any oxide layer or contaminants from the target surfaces.

e Open the substrate shutter to begin the co-deposition of the Ni-Co thin film onto the
substrate.

e Maintain the desired deposition time to achieve the target film thickness. The deposition rate
is influenced by the sputtering power, working pressure, and target-to-substrate distance.[4]

Step 5: Post-Deposition

o After the desired deposition time, turn off the power to the magnetrons and close the
substrate shutter.

e Turn off the argon gas supply.

» Allow the substrate to cool down to room temperature before venting the chamber to
atmospheric pressure with an inert gas like nitrogen.

o Carefully remove the coated substrates from the chamber.
Step 6: (Optional) Post-Deposition Annealing

o To improve the crystallinity and modify the magnetic properties of the deposited films, a post-
deposition annealing step can be performed. This is typically done in a tube furnace under a
controlled atmosphere (e.g., vacuum or inert gas) at temperatures ranging from 200°C to
500°C.

Data Presentation: Sputtering Parameters and
Resulting Film Properties

The following tables summarize typical sputtering parameters and their influence on the
properties of sputtered Ni-Co and similar alloy thin films. The exact values will vary depending
on the specific sputtering system and desired film characteristics.

Table 1: Typical Sputtering Parameters for Ni-Co Thin Film Deposition
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Parameter

Typical Range

Effect on Film Properties

Base Pressure

10-%-10-8 Torr

Lower base pressure leads to

higher film purity.[2]

Affects deposition rate and film

density. Lower pressure can

Working Pressure (Ar) 1-20 mTorr increase the mean free path of
sputtered atoms, leading to a
denser film.[5]

Directly controls the deposition

Sputtering Power (DC) 50 - 500 W rate and can influence film

composition in co-sputtering.

[4]

Substrate Temperature

Room Temp. - 500 °C

Higher temperatures can
promote crystallinity and grain
growth, affecting magnetic and

electrical properties.

Determines the final film

Deposition Time 1-60 min )
thickness.
) Influences deposition rate and
Target-to-Substrate Distance 5-15cm i ] ]
film uniformity.
) Improves film thickness and
Substrate Rotation 5-20rpm

compositional uniformity.

Table 2: Example of Co-sputtering Parameters and Resulting Ni-Cr Film Composition

While this data is for Ni-Cr, it illustrates the principle of controlling composition through power
ratios, which is directly applicable to Ni-Co co-sputtering.
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Ni Target Power

(W)

Cr Target Power

(W)

Resulting Ni
Content (at.%)

Resulting Cr
Content (at.%)

100 50 ~67 ~33
100 100 ~50 ~50
50 100 ~33 ~67

Source: Adapted from principles described in composition control by co-sputtering.[6]

Table 3: Influence of Deposition Parameters on Magnetic Properties of NiFeCo Thin Films

This table for a similar ternary alloy highlights the expected trends for Ni-Co films.

Film Thickness

Deposition

Coercivity (Hc) (Oe)

Saturation
Magnetization (Ms)

(nm) Pressure (mTorr) (emulcm?)
50 3 25 850
50 7 4.0 820
200 3 1.8 950
200 7 2.8 930

Source: Adapted from trends observed in the magnetic properties of sputtered thin films.[7]

Characterization of Ni-Co Thin Films

After deposition, the Ni-Co thin films should be characterized to determine their physical,

structural, and functional properties.

Logical Relationship of Characterization Techniques
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Caption: Key characterization techniques for sputtered Ni-Co thin films.
Detailed Methodologies for Key Experiments:
o X-ray Diffraction (XRD):

o Objective: To determine the crystal structure, phase composition, and crystallite size of the
Ni-Co thin film.

o Protocol:
= Mount the coated substrate on the XRD sample holder.
» Use a Cu Ka radiation source (A = 1.5406 A).

» Scan the sample over a 26 range of 20° to 80° with a step size of 0.02° and a scan
speed of 2°/min.

» Analyze the resulting diffraction pattern to identify the crystallographic phases present
(e.g., face-centered cubic Ni-Co alloy) and calculate the crystallite size using the
Scherrer equation.
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e Atomic Force Microscopy (AFM):

o Objective: To characterize the surface topography and roughness of the deposited film.[8]

o Protocol:

Mount a small piece of the coated substrate on an AFM stub.

Use a standard silicon nitride tip in tapping mode.

Scan a representative area of the film surface (e.g., 1x1 pm? and 5x5 pm2).

Analyze the AFM images to determine the root-mean-square (RMS) roughness and
visualize the surface morphology.

e Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX):

o Objective: To observe the surface morphology and cross-sectional thickness of the film,
and to determine its elemental composition.[8]

o Protocol:

For cross-sectional imaging, carefully cleave the coated substrate.

= Mount the sample on an SEM stub using carbon tape.

» [f the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon)
to prevent charging.

» Obtain secondary electron images of the surface and cross-section at various
magnifications.

» Perform EDX analysis on a representative area of the film surface to quantify the atomic
percentages of nickel and cobalt.

e Vibrating Sample Magnetometry (VSM):
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o Objective: To measure the magnetic properties of the Ni-Co thin film, including the
magnetic hysteresis (M-H) loop, saturation magnetization (Ms), remanent magnetization
(Mr), and coercivity (Hc).

o Protocol:
» Cut a small, well-defined sample from the coated substrate.
= Mount the sample in the VSM with the magnetic field applied in the plane of the film.

» Apply a sweeping magnetic field (e.g., from -10 kOe to +10 kOe) and measure the
corresponding magnetic moment of the sample.

» Plot the M-H loop and extract the key magnetic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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